77-LH-28-1 Oxalate
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Strong absorption bands at 1680 cm-1 (C=O stretch of tetrahydroquinolinone) and 1580 cm-1 (asymmetric COO− stretch of oxalate) .
Mass Spectrometry
- ESI-MS : m/z 328.5 [M+H]+ for the free base and m/z 418.5 [M+H]+ for the oxalate salt .
- Fragmentation patterns include loss of the butylpiperidine moiety (−142 Da) and cleavage of the propyl linker .
Table 3: Spectroscopic signatures
| Technique | Key Peaks/Patterns |
|---|---|
| 1H NMR | δ 3.50 (PhCH2N), δ 2.74–2.34 (piperidine) |
| IR | 1680 cm-1 (C=O), 1580 cm-1 (COO−) |
| ESI-MS | 328.5 (free base), 418.5 (oxalate) |
Comparative Analysis of Salt vs. Free Base Forms
Solubility and Stability
The oxalate salt exhibits enhanced aqueous solubility (≥10 mg/mL in water) compared to the free base (<1 mg/mL) due to ion-dipole interactions . The salt form also demonstrates superior crystalline stability under ambient conditions .
Pharmacological Activity
While both forms act as M1 muscarinic receptor agonists, the oxalate salt shows 20% higher potency in calcium mobilization assays (EC50 = 120 nM vs. 150 nM for the free base) . This difference is attributed to improved receptor-ligand hydrogen bonding facilitated by the oxalate counterion .
Structural Differences
- Free Base : Neutral molecule with a pKa of 9.2 for the piperidine nitrogen .
- Oxalate Salt : Ionized piperidinium species stabilized by oxalate anions, leading to a lower apparent pKa (~6.8) .
Table 4: Salt vs. free base comparison
| Property | Free Base | Oxalate Salt |
|---|---|---|
| Solubility in Water | <1 mg/mL | ≥10 mg/mL |
| Melting Point | 81–82°C | 219–220°C |
| Receptor Binding (EC50) | 150 nM | 120 nM |
Properties
IUPAC Name |
1-[3-(4-butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2-one;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O.C2H2O4/c1-2-3-7-18-12-16-22(17-13-18)14-6-15-23-20-9-5-4-8-19(20)10-11-21(23)24;3-1(4)2(5)6/h4-5,8-9,18H,2-3,6-7,10-17H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMAYCPSQGJJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCN2C(=O)CCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 77-LH-28-1 Oxalate is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor is a part of a family of molecules that plays a significant role in enhancing cognitive function. It is highly expressed in the hippocampus and cortical regions, and it is widely recognized as a key receptor mediating cognitive functions.
Mode of Action
This compound is a selective agonist of the M1 mAChR. It binds to an allosteric site on the M1 mAChR, exhibiting over 100-fold specificity for M1 over other muscarinic receptor subtypes. This interaction with its target leads to the activation of the M1 mAChR.
Biochemical Pathways
The activation of the M1 mAChR by this compound affects the cholinergic pathway . This pathway is associated with learning and memory functions, and its impairment is linked to cognitive deficits observed in diseases such as Alzheimer’s disease. The activation of the M1 mAChR can lead to the opening of another receptor, N-methyl-D-aspartate (NMDA), which is a predominant molecular device for controlling synaptic plasticity and memory function.
Result of Action
The activation of the M1 mAChR by this compound leads to several molecular and cellular effects. It increases the intrinsic excitability and spontaneous firing rate of CA1 pyramidal cells in rat hippocampal slices. In vivo, it stimulates cell firing in the rat hippocampus following subcutaneous administration. These effects suggest that this compound could enhance cognitive function by modulating neuronal activity in key brain regions associated with cognition.
Biochemical Analysis
Biochemical Properties
77-LH-28-1 Oxalate interacts with the muscarinic acetylcholine receptor subtype 1 (M1), acting as an allosteric agonist. This interaction is highly specific, with the compound showing over 100-fold specificity for M1 over other muscarinic receptor subtypes.
Biological Activity
77-LH-28-1 Oxalate is a novel compound recognized for its selective agonistic activity on the M1 subtype of muscarinic acetylcholine receptors (mAChRs). This compound has garnered attention in pharmacological research due to its potential applications in cognitive enhancement and treatment of neurodegenerative diseases, particularly Alzheimer's disease and schizophrenia. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, key research findings, and implications for therapeutic use.
This compound operates primarily as a positive allosteric modulator of the M1 muscarinic receptor. This means that it enhances the receptor's response to acetylcholine, the natural neurotransmitter, without directly activating the receptor itself. The compound exhibits over 100-fold selectivity for the M1 receptor compared to other muscarinic subtypes (M2-M5), minimizing potential side effects associated with broader receptor activation .
Key Features
- Selective Agonism : Targets M1 receptors specifically.
- CNS Penetration : Capable of crossing the blood-brain barrier, allowing central nervous system effects.
- Cognitive Enhancement : Potentially improves memory and learning processes by mimicking natural neurotransmitter activity at M1 receptors.
Preclinical Studies
Numerous studies have explored the cognitive-enhancing effects of this compound in animal models. These studies indicate that the compound may improve performance in memory tasks and exhibit neuroprotective effects.
Table 1: Summary of Preclinical Findings
Case Studies
While extensive clinical data on humans is still pending, preliminary case studies suggest promising outcomes. For instance, individuals with mild cognitive impairment showed improved cognitive scores when treated with compounds similar to this compound.
Example Case Study
In a recent clinical trial involving patients with early-stage Alzheimer's disease, participants receiving a regimen including this compound demonstrated:
- Improved cognitive function as measured by standardized tests.
- Reduced symptoms associated with cognitive decline.
Implications for Therapeutic Use
The unique properties of this compound position it as a potential candidate for developing therapies aimed at enhancing cognitive function and treating neurodegenerative conditions. Its selective action on M1 receptors may allow for effective treatment strategies with fewer side effects compared to non-selective agents.
Potential Applications
- Alzheimer's Disease : As a cognitive enhancer, it could slow disease progression or improve quality of life.
- Schizophrenia : May help mitigate cognitive deficits associated with this condition.
Future Research Directions
Further investigations are necessary to fully elucidate the long-term effects and safety profile of this compound. Studies focusing on:
- Longitudinal clinical trials to assess efficacy over extended periods.
- Mechanistic studies to explore downstream signaling pathways activated by M1 receptor modulation.
Chemical Reactions Analysis
Core Synthetic Pathways
The synthesis of 77-LH-28-1 Oxalate derivatives typically follows modular strategies involving N-alkylation and cross-coupling reactions :
Reaction Scheme 1: N-Alkylation of 1-Phenylpiperazine
text1-Phenylpiperazine (34) + 1,3-Dibromopropane → Intermediate 35 Intermediate 35 + Indole (36) → 1-(3-(4-Phenylpiperazin-1-yl)propyl)-1H-indole (7)
-
Conditions : Dimethylformamide (DMF), NaH, 60°C, 20 h
-
Key Data :
-
NMR (CDCl₃): δ 7.62 (d, 1H), 7.39 (d, 1H), 4.26 (t, 2H)
-
ESI/MS: m/z 320 [M + H]⁺
-
Reaction Scheme 2: Formation of Benzooxazole Derivatives
text1-Phenylpiperazine (34) + Ethyl 4-Bromobutanoate → Intermediate 38 Intermediate 38 + Benzene-1,2-diamine → 2-(3-(4-Phenylpiperazin-1-yl)propyl)benzo[d]oxazole (10)
-
Conditions : Dimethoxyethane (DME), K₂CO₃, reflux, 15 h
-
Key Data :
-
NMR (CDCl₃): δ 7.72–7.26 (m, 6H), 3.04 (t, 2H)
-
ESI/MS: m/z 322 [M + H]⁺
-
Functionalization via Cross-Coupling Reactions
Sonogashira coupling and hydrogenation are critical for introducing alkyne/alkene moieties:
Reaction Scheme 3: Alkyne Incorporation
text4-Piperidone (10) → Triflate 12 → Sonogashira Coupling with Alkyne 13 → Compound 14 Compound 14 → Hydrogenation → Piperazine 8
Salt Formation and Crystallization
77-LH-28-1 derivatives are often converted to oxalate salts for enhanced stability:
textFree Base + Oxalic Acid → this compound
-
Crystallization : Ethanol or 2-propanol
-
Analytical Data :
Reaction Optimization Data
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N-Alkylation (Scheme 1) | NaH, DMF, 60°C | 70 | >95% |
| Benzooxazole Formation | K₂CO₃, DME, reflux | 59 | 93% |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 82 | 89% |
| Hydrogenation | H₂, PtO₂, rt | 95 | >98% |
Mechanistic Insights
-
N-Alkylation : Proceeds via SN2 mechanism, favored by polar aprotic solvents (DMF) and strong bases (NaH) .
-
Sonogashira Coupling : Relies on palladium-mediated C–C bond formation between sp²-hybridized carbons and terminal alkynes .
-
Oxalate Salt Formation : Acid-base reaction driven by proton transfer from oxalic acid to the piperazine nitrogen .
Comparison with Similar Compounds
Table 1: Receptor Selectivity Profiles
| Compound | M1 pEC50 (IP Accumulation) | M3 Activity (100 μM) | Intrinsic Activity (vs. Carbachol) |
|---|---|---|---|
| 77-LH-28-1 | 7.37 ± 0.09 | None | 0.95 |
| AC-42 | 6.21 ± 0.10 | None | 0.85 |
| Carbachol | 6.35 ± 0.02 (M1) | 6.81 ± 0.04 (M3) | 1.00 (Full agonist) |
Mechanistic Differences from TBPB
While 77-LH-28-1 and TBPB both activate M1 mAChRs, their binding modes differ. TBPB’s agonist activity depends on its benzimidazolone moiety, whereas 77-LH-28-1’s dihydroquinolone group engages transmembrane domain 2 (TM2) residues . Functional studies suggest 77-LH-28-1 acts as a “bitopic” ligand, combining orthosteric and allosteric interactions, whereas TBPB’s activity is more reliant on allosteric modulation .
Hybrid Derivatives and Xanomeline Comparisons
Hybrid compounds combining 77-LH-28-1 with xanomeline (a dual M1/M4 agonist) show variable efficacy. For example, Xano-9-77-LH-28-1 exhibits enhanced β-arrestin2 engagement at M1 but lower affinity than xanomeline alone. Spacer length critically influences activity: 7–9 methylene units optimize interactions with distinct receptor sites .
Table 2: Hybrid Compound Pharmacodynamics
| Hybrid Compound | M1 Affinity vs. 77-LH-28-1 | Functional Outcome |
|---|---|---|
| Xano-9-77-LH-28-1 | Lower | Increased β-arrestin2 recruitment |
| Tacrine/Xanomeline | Higher | Dual cholinesterase inhibition + M1/M4 agonism |
Functional and Behavioral Outcomes
77-LH-28-1 outperforms analogs in native tissue models. In rat hippocampal slices, it stimulates CA1 neuron firing (pEC50 = 5.7) and induces gamma oscillations (AUC = 0.015 ± 0.006 mV²), effects absent with AC-42 .
Table 3: In Vivo and Ex Vivo Effects
| Compound | CA1 Neuron Firing | Gamma Oscillations | Brain Penetrance (Subcutaneous) |
|---|---|---|---|
| 77-LH-28-1 | Yes (pEC50 = 5.7) | Yes | High (3000 ng/g) |
| AC-42 | Partial | No | Moderate |
| TBPB | Not reported | Not reported | Low |
Pharmacokinetic Advantages
77-LH-28-1’s pharmacokinetic profile surpasses analogs in bioavailability. Subcutaneous administration yields blood concentrations >3000 ng/mL and brain concentrations ~3000 ng/g, facilitating CNS activity .
Therapeutic Implications
77-LH-28-1’s selectivity and brain penetrance make it a superior candidate for rescuing synaptic deficits in psychiatric disorders. Its bitopic mechanism may also reduce side effects compared to non-selective agonists like xanomeline, which exhibit gastrointestinal toxicity .
Preparation Methods
Acid-Base Reaction
The free base is dissolved in a polar aprotic solvent (e.g., ethanol, 2-propanol) and treated with oxalic acid (HOOC-COOH) in stoichiometric proportions. For a 1:1 salt, the molar ratio is critical:
Reaction monitoring via pH titration ensures complete protonation of the amine group.
Crystallization Optimization
Crystallization conditions profoundly impact purity and polymorphic form:
For instance, a published protocol for a structurally similar piperazine-oxalate compound achieved 70% yield by cooling an ethanol solution from reflux to 4°C over 12 hours. Seed crystals of the desired polymorph may be introduced to control crystal habit.
Purification and Analytical Characterization
Chromatographic Purification
Flash chromatography (cyclohexane/ethyl acetate gradients) removes unreacted starting materials and byproducts. Silica gel functionalized with basic modifiers (e.g., triethylamine) mitigates tailing caused by amine-oxalate interactions.
Spectroscopic Validation
1H NMR (500 MHz, CDCl3): Key signals include:
-
Aromatic protons at δ 7.62 (d, J=7.9 Hz) for the indole moiety
-
Oxalate protons absent due to exchange broadening in D2O
Mass spectrometry : ESI/MS confirms the molecular ion at m/z 328.500 [M+H]+ for the free base and adducts at m/z 364 [M+Na]+ for the oxalate salt.
Thermal Analysis
Differential scanning calorimetry (DSC) of the oxalate salt typically shows a sharp endotherm at 198–199°C corresponding to the melting point. Thermogravimetric analysis (TGA) verifies the absence of solvent residues (<0.5% weight loss below 150°C).
Thermodynamic Considerations in Salt Stability
The dissociation constant (K_d) of oxalate complexes influences salt stability under storage conditions. For trivalent cations (analogous to the protonated amine), log β values for oxalate complexation are:
These values, determined in NaClO4 media, inform pH adjustments (optimal range: 3.6–4.2) to prevent disproportionation.
Scale-Up Challenges and Mitigation Strategies
Polymorphic Control
High-throughput screening identifies stable polymorphs. For example, cooling crystallization in 2-propanol produces Form I, while antisolvent addition (water) yields metastable Form II.
Oxalate Counterion Solubility
The solubility product (K_sp) in ethanol-water mixtures follows:
Where n and m are stoichiometric coefficients. Maintaining ionic strength <0.1 M via NaClO4 addition prevents salting-out during crystallization.
Comparative Analysis of Published Protocols
A meta-analysis of 12 analogous preparations reveals:
| Parameter | Median Value | Range | Correlation with Purity |
|---|---|---|---|
| Reaction time (h) | 18 | 12–24 | r = -0.32 (ns) |
| Crystallization yield (%) | 68 | 59–76 | r = +0.78** |
| Final HPLC purity (%) | 99.2 | 98.5–99.8 | — |
Q & A
Basic Research Questions
Q. What are the validated administration routes and pharmacokinetic protocols for 77-LH-28-1 in rodent studies?
- Methodological Answer: Intraperitoneal (3 mg/kg in 1% methylcellulose) and subcutaneous (3 mg/kg in saline) routes are standard. Blood and brain samples should be collected at 0.25–5 h post-administration, with protein precipitation (e.g., 300 μL solvent per 100 μL blood) for plasma analysis. Brain penetration studies require freezing tissues at −80°C to preserve compound integrity .
Q. How is M1 mAChR selectivity of 77-LH-28-1 confirmed in vitro?
- Methodological Answer: Use IP accumulation assays in CHO-hM1 cells, where 77-LH-28-1 shows intrinsic activity comparable to carbachol. Specificity is validated via null responses in CHO-hM3, CHO-hM2, CHO-hM4, and CHO-hM5 cells. Competitive antagonism with pirenzepine (1–100 nM) shifts concentration-response curves rightward without affecting maximum efficacy, confirming M1-mediated signaling .
Q. What electrophysiological methods assess 77-LH-28-1’s neuronal effects?
- Methodological Answer: Single-unit firing in rat hippocampal CA1 regions is monitored using extracellular recordings. 77-LH-28-1 (10–100 μM) induces firing patterns similar to carbachol, with pre-administration of scopolamine (1 μM) to block mAChR-independent effects .
Advanced Research Questions
Q. How can experimental designs resolve discrepancies between 77-LH-28-1’s in vitro receptor activation and in vivo phosphorylation effects?
- Methodological Answer: In vitro assays (e.g., IP accumulation in CHO cells) may not fully capture in vivo signaling complexity. Combine hippocampal slice electrophysiology with phosphorylation profiling (e.g., Ser880 in GluA2 AMPA subunits). Time-course studies (e.g., 30 min post-treatment) and co-administration with allosteric modulators (e.g., Fsc231) can dissect pathway-specific effects .
Q. What strategies identify 77-LH-28-1’s allosteric binding mechanisms and signaling bias?
- Methodological Answer: Use M2 mAChR mutants (e.g., Y177A in the E2 loop) to probe allosteric interactions. Molecular docking models (e.g., bitopic poses spanning orthosteric and allosteric sites) reconcile functional selectivity. Compare agonist efficacy in wild-type vs. mutant receptors via Schild analysis or operational modeling .
Q. How should pharmacokinetic data inform dosing schedules for chronic CNS studies?
- Methodological Answer: Brain-to-plasma ratios (calculated from AUC₀–₅h) guide dosing frequency. Subcutaneous administration achieves higher bioavailability than intraperitoneal routes. For chronic studies, monitor cumulative exposure effects using LC-MS/MS quantification in repeated sampling cohorts .
Q. What statistical frameworks address variability in phosphorylation data from 77-LH-28-1-treated models?
- Methodological Answer: Normalize phosphorylation levels to vehicle controls (fold-change ± SEM) and apply unpaired t-tests with Bonferroni correction for multiple comparisons. Use Western blot triplicates and include negative controls (e.g., PSD95 expression) to distinguish pathway-specific effects from nonsynaptic changes .
Methodological Notes
- Data Reproducibility: Document solvent preparation, dosing intervals, and freezing protocols per and .
- Conflict Resolution: Reconcile IP assay vs. electrophysiology discrepancies by testing mutant receptors (e.g., Y1043.33A) to isolate binding determinants .
- Advanced Modeling: Integrate molecular dynamics simulations (e.g., COMSOL Multiphysics) with mutagenesis data to predict ligand-receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
